VDM11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VDM11 is a useful research compound. Its molecular formula is C27H39NO2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

VDM11 is a selective inhibitor of the anandamide membrane transporter (AMT) and has gained attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its pharmacological effects.

This compound functions primarily as an anandamide reuptake inhibitor , which leads to increased levels of anandamide, an endocannabinoid involved in various physiological processes including mood regulation and pain perception. The compound has demonstrated a potent inhibitory effect on the anandamide transporter with IC50 values ranging from 4 to 11 μM .

Effects on Behavior and Neuropsychiatric Disorders

Recent studies have explored this compound's effects on behaviors associated with depression and anxiety. For instance, a study indicated that this compound significantly reduced immobility time in the tail suspension test (TST), suggesting potential antidepressant-like effects .

Behavioral Studies

The following table summarizes key findings from behavioral studies involving this compound:

Post-COVID Depression

A recent investigation suggested that this compound may serve as a candidate for treating post-COVID depression by modulating neuroinflammation. In this study, mice treated with this compound after lipopolysaccharide (LPS) administration exhibited significant behavioral improvements compared to control groups .

Interaction with Cannabinoid Receptors

This compound's effects can be modulated by cannabinoid receptor antagonists. The administration of CB1 receptor antagonist AM251 and CB2 receptor antagonist AM630 alongside this compound diminished its positive effects on exploration behavior, indicating that the compound's action may be partially mediated through cannabinoid receptor pathways .

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized at a rate approximately 15-20% that of anandamide. It acts as a weak inhibitor of fatty acid amide hydrolase (FAAH), suggesting that its pharmacological effects may also involve interactions beyond mere reuptake inhibition .

Properties

IUPAC Name |

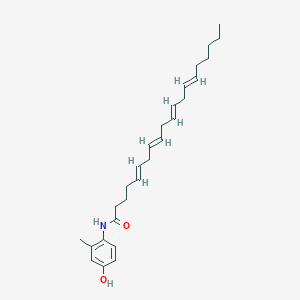

(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZWFRWVRHLXHZ-SHDWVJIKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.